4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.188529040 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvatochromism and Molecular Interactions
Research has explored the solvatochromism and crystallochromism properties of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. These compounds, including analogs related to 4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol, demonstrate unique interactions in solid-state and liquid environments. The study of UV/Vis absorption spectra in various solvents highlights their potential in understanding molecular interactions and designing materials with specific optical properties (El-Sayed et al., 2003).
Hydrodeoxygenation in Biofuel Production
The solvent effects on the hydrodeoxygenation (HDO) of furfural-acetone aldol condensation products have been investigated for their potential in bio-based chemical and fuel production. This research is crucial for optimizing biofuel production processes, showcasing the importance of solvent choice in catalytic reactions involving furan derivatives (Ramos et al., 2017).
Antimycobacterial Activity
Compounds containing furyl groups have been synthesized and evaluated for their antimycobacterial activity, offering insights into the development of new therapeutic agents against tuberculosis and other mycobacterial infections. This area of research contributes to the broader search for novel anti-infective compounds (Küçükgüzel et al., 1999).
Liquid Crystal Synthesis
The synthesis and characterization of achiral unsymmetrical four-ring bent-core azo compounds with furan rings for liquid crystal applications highlight the potential use of furan derivatives in creating advanced materials for display technologies and optical devices. The study of these compounds' nematic phases provides valuable data for designing new liquid crystal materials (Debnath et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-[[furan-3-ylmethyl(methyl)amino]methyl]phenyl]-2-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-18(2,20)10-8-15-4-6-16(7-5-15)12-19(3)13-17-9-11-21-14-17/h4-7,9,11,14,20H,8,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPCMDVYOITMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.